Bis(trimethylsilyl)carbodiimide

Description

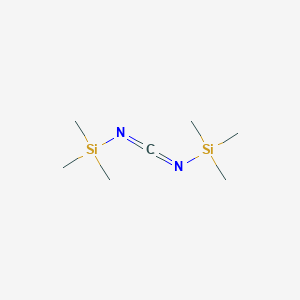

Structure

3D Structure

Properties

InChI |

InChI=1S/C7H18N2Si2/c1-10(2,3)8-7-9-11(4,5)6/h1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVMTHKYDGMXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N=C=N[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061379 | |

| Record name | Silanamine, N,N'-methanetetraylbis[1,1,1-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000-70-0 | |

| Record name | Bis(trimethylsilyl)carbodiimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanamine, N,N'-methanetetraylbis(1,1,1-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, N,N'-methanetetraylbis[1,1,1-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanamine, N,N'-methanetetraylbis[1,1,1-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-methanetetraylbis[1,1,1-trimethylsilylamine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Bis(trimethylsilyl)carbodiimide from Lithium Cyanamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of bis(trimethylsilyl)carbodiimide from lithium cyanamide (B42294). The content herein is curated for professionals in chemical research and drug development, offering a comprehensive look at the experimental protocol, reaction parameters, and product characterization.

Introduction

Bis(trimethylsilyl)carbodiimide (BTSC) is a versatile reagent in organic synthesis and a valuable precursor in materials science. Its applications range from the synthesis of N-heterocycles to the production of silicon carbonitride ceramics.[1][2] The synthesis of BTSC from lithium cyanamide (Li₂CN₂) and chlorotrimethylsilane (B32843) (TMSCl) presents a direct and efficient one-step method, offering advantages over more complex, multi-step procedures that start from less basic raw materials.[3] This guide will focus on this streamlined synthetic route.

Reaction Scheme and Mechanism

The synthesis proceeds via a salt metathesis reaction where the nucleophilic cyanamide dianion displaces the chloride from two equivalents of chlorotrimethylsilane.

Reaction:

Li₂CN₂ + 2 (CH₃)₃SiCl → (CH₃)₃Si-N=C=N-Si(CH₃)₃ + 2 LiCl

The reaction is typically carried out in a mixed solvent system to ensure the solubility of reactants and facilitate the precipitation of the lithium chloride byproduct.[3]

Experimental Protocol

This protocol is based on established laboratory procedures for the synthesis of bis(trimethylsilyl)carbodiimide from lithium cyanamide.[3]

3.1. Materials and Reagents

| Reagent/Material | Formula | Purity | Supplier | Notes |

| Lithium Cyanamide | Li₂CN₂ | ≥95% | N/A | Can be prepared from LiH and graphite (B72142) under N₂.[3] |

| Chlorotrimethylsilane | (CH₃)₃SiCl | ≥98% | Sigma-Aldrich | Should be freshly distilled before use. |

| Diethyl ether (anhydrous) | (C₂H₅)₂O | ≥99.7% | Sigma-Aldrich | |

| Acetone (B3395972) (anhydrous) | C₃H₆O | ≥99.5% | Sigma-Aldrich | |

| Nitrogen Gas (inert) | N₂ | High Purity | For maintaining an inert atmosphere. |

3.2. Equipment

-

Schlenk flask or a three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Septa

-

Inert gas (Nitrogen or Argon) manifold

-

Cannula for liquid transfer

-

Rotary evaporator

-

Distillation apparatus

3.3. Procedure

-

Reaction Setup: In a nitrogen-filled glovebox, a flame-dried Schlenk flask equipped with a magnetic stir bar is charged with lithium cyanamide (1.0 eq). The flask is then sealed with a septum and removed from the glovebox.

-

Solvent Addition: Anhydrous diethyl ether and anhydrous acetone are added to the flask via syringe in a 7:1 ratio. The suspension is stirred to ensure good mixing.

-

Reagent Addition: Freshly distilled chlorotrimethylsilane (2.2 eq) is added dropwise to the stirred suspension at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for 1.5 hours. The formation of a white precipitate (lithium chloride) will be observed.

-

Workup: After the reaction is complete, the solid lithium chloride is removed by filtration under an inert atmosphere. The filter cake is washed with a small amount of anhydrous diethyl ether.

-

Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvents. The resulting crude product is then purified by vacuum distillation to yield pure bis(trimethylsilyl)carbodiimide as a colorless to pale yellow liquid.[4]

3.4. Reaction Workflow Diagram

Caption: A step-by-step workflow for the synthesis of bis(trimethylsilyl)carbodiimide.

Quantitative Data

4.1. Reaction Parameters and Yield

| Parameter | Value | Reference |

| Reactant Ratio (Li₂CN₂:TMSCl) | 1 : 2.2 | [3] |

| Solvent System | Diethyl ether : Acetone (7:1) | [3] |

| Reaction Temperature | Room Temperature | [3] |

| Reaction Time | 1.5 hours | [3] |

| Isolated Yield | 80% | [3] |

| GC Yield | 84% | [3] |

4.2. Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₈N₂Si₂ | [4] |

| Molecular Weight | 186.41 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 164 °C | [5] |

| Density | 0.821 g/mL at 25 °C | [5] |

| Refractive Index | 1.4320-1.4360 @ 20 °C | [4] |

Characterization Data

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) | Multiplicity | Solvent | Reference |

| ¹H NMR | ~0.1-0.2 ppm | singlet | CDCl₃ | [6] |

| ¹³C NMR | ~1.5 ppm (CH₃) | quartet | CDCl₃ | [7] |

| ~125 ppm (N=C=N) | singlet | CDCl₃ | [7] |

5.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The most prominent feature in the FTIR spectrum of bis(trimethylsilyl)carbodiimide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N=C=N group.

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

| N=C=N | ~2150 - 2200 | Asymmetric stretch | [8] |

| Si-CH₃ | ~1250 and ~840 | Bending vibrations | [8] |

Logical Relationship Diagram

Caption: Interdependencies of reactants, conditions, and products in the synthesis.

Conclusion

The synthesis of bis(trimethylsilyl)carbodiimide from lithium cyanamide offers a highly efficient and direct route to this valuable chemical intermediate. The use of a mixed solvent system is crucial for achieving high yields by preventing side reactions.[3] The straightforward, one-step nature of this reaction, conducted at room temperature, makes it an attractive method for laboratory and potential industrial-scale production. Proper characterization using NMR and FTIR spectroscopy is essential to confirm the identity and purity of the final product.

References

- 1. rsc.org [rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of pyrimidines from dinitrogen and carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. Bis(trimethylsilyl)carbodiimide | 1000-70-0 [chemicalbook.com]

- 6. Bis(trimethylsilyl)carbodiimide(1000-70-0) 1H NMR spectrum [chemicalbook.com]

- 7. Bis(trimethylsilyl)carbodiimide(1000-70-0) 13C NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Bis(trimethylsilyl)carbodiimide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trimethylsilyl)carbodiimide (BTSC) is a versatile and highly reactive organosilicon compound with the chemical formula (CH₃)₃Si-N=C=N-Si(CH₃)₃. Its unique chemical structure, characterized by a carbodiimide (B86325) core flanked by two trimethylsilyl (B98337) groups, imparts a range of useful properties that have led to its application in diverse fields, including organic synthesis, polymer chemistry, and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of Bis(trimethylsilyl)carbodiimide, detailed experimental protocols for its synthesis and key reactions, and a discussion of its significant applications, particularly as a precursor for N-heterocycles, guanidines, and advanced ceramic materials.

Physical and Chemical Properties

Bis(trimethylsilyl)carbodiimide is a colorless to pale yellow liquid at room temperature. It is sensitive to moisture and should be handled under an inert atmosphere.[1] The key physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₇H₁₈N₂Si₂ | [1][2] |

| Molecular Weight | 186.41 g/mol | [2] |

| Boiling Point | 163-164 °C | [1] |

| Melting Point | -23 °C | [3] |

| Density | 0.821 - 0.823 g/mL at 25 °C | [1][3] |

| Refractive Index (n²⁰/D) | 1.433 - 1.435 | [3] |

| Flash Point | 41 - 42 °C | [2][3] |

| Vapor Pressure | 2.43 mmHg at 25°C | [4] |

Spectroscopic Data

The structural features of Bis(trimethylsilyl)carbodiimide give rise to characteristic spectroscopic signatures.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band corresponding to the asymmetric stretching vibration of the N=C=N group, which typically appears in the range of 2150-2250 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A single sharp peak is observed for the eighteen equivalent protons of the two trimethylsilyl groups, typically appearing around δ 0.1-0.2 ppm relative to tetramethylsilane (B1202638) (TMS).[1][6]

-

¹³C NMR: The spectrum shows two distinct signals. The signal for the carbon atoms of the trimethylsilyl groups appears at approximately δ 1-2 ppm. The central carbodiimide carbon (N=C =N) gives a characteristic signal further downfield, around δ 144.9 ppm.[1][7]

-

²⁹Si NMR: A signal around δ -1.2 ppm is characteristic of the silicon atoms in the trimethylsilyl groups.[1]

Mass Spectrometry (MS): The mass spectrum of Bis(trimethylsilyl)carbodiimide shows a molecular ion peak corresponding to its molecular weight. Common fragmentation pathways involve the loss of methyl groups from the trimethylsilyl moieties.[1][8]

Chemical Reactivity and Applications

Bis(trimethylsilyl)carbodiimide serves as a valuable reagent in a variety of chemical transformations, primarily acting as a source of the carbodiimide moiety.

Synthesis of N-Heterocycles and Amidines

A cornerstone of Bis(trimethylsilyl)carbodiimide's reactivity is its role as a precursor for the synthesis of various nitrogen-containing heterocycles and N,N'-disubstituted amidines. The electrophilic central carbon of the carbodiimide is susceptible to attack by a wide range of nucleophiles. This reactivity provides a direct and efficient pathway to complex nitrogen-containing frameworks.[1]

Synthesis of Guanidines

The reaction of Bis(trimethylsilyl)carbodiimide with primary and secondary amines provides a route to N,N',N''-trisubstituted guanidines. This transformation is a direct and atom-economical method for constructing the guanidine (B92328) functional group, which is a common motif in medicinal chemistry.[4][9]

Precursor to Silicon Carbonitride (SiCN) Ceramics

A significant application of Bis(trimethylsilyl)carbodiimide is in materials science, where it serves as a key precursor for the synthesis of silicon carbonitride (SiCN) ceramics.[10] These materials are known for their high-temperature stability and mechanical strength. The synthesis involves the reaction of Bis(trimethylsilyl)carbodiimide with chlorosilanes to form a preceramic polymer, polysilylcarbodiimide, which is then converted to the final ceramic material through pyrolysis.[9][11]

The general workflow for the synthesis of SiCN ceramics from Bis(trimethylsilyl)carbodiimide is depicted in the following diagram:

Reactions with Alcohols and Amines

Bis(trimethylsilyl)carbodiimide can react with alcohols to form O-alkyl-N,N'-bis(trimethylsilyl)isoureas. Similarly, its reaction with amines can lead to the formation of guanidine derivatives, as mentioned earlier. These reactions highlight its utility as a versatile building block in organic synthesis.

Experimental Protocols

Synthesis of Bis(trimethylsilyl)carbodiimide from Dicyandiamide (B1669379) and Hexamethyldisilazane (B44280)

This method provides a convenient route to Bis(trimethylsilyl)carbodiimide from readily available starting materials.[12]

Materials:

-

Dicyandiamide

-

1,1,1,3,3,3-Hexamethyldisilazane (HMDS)

-

Ammonium (B1175870) sulfate (B86663) (catalyst)

-

Inert solvent (e.g., toluene)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dicyandiamide and a catalytic amount of ammonium sulfate.

-

Add an excess of hexamethyldisilazane and the inert solvent.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere. The progress of the reaction can be monitored by observing the evolution of ammonia (B1221849).

-

After the reaction is complete (cessation of ammonia evolution), cool the mixture to room temperature.

-

Filter the reaction mixture to remove any solid byproducts.

-

The filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure Bis(trimethylsilyl)carbodiimide.

Synthesis of a Polysilylcarbodiimide Precursor for SiCN Ceramics

This protocol describes the synthesis of a preceramic polymer from Bis(trimethylsilyl)carbodiimide and a dichlorosilane.

Materials:

-

Bis(trimethylsilyl)carbodiimide

-

Dichlorodimethylsilane (B41323) (or other dichlorosilane)

-

Anhydrous toluene

-

Catalyst (e.g., pyridine)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve Bis(trimethylsilyl)carbodiimide in anhydrous toluene.

-

Add a catalytic amount of pyridine (B92270) to the solution.

-

Slowly add dichlorodimethylsilane to the stirred solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete reaction.

-

The byproduct, trimethylsilyl chloride, can be removed by distillation.

-

The resulting polysilylcarbodiimide solution can be used directly for the next step or the solvent can be removed under vacuum to yield the preceramic polymer.

Pyrolysis of Polysilylcarbodiimide to SiCN Ceramics

This protocol outlines the conversion of the preceramic polymer into the final ceramic material.

Materials:

-

Polysilylcarbodiimide (from the previous step)

Procedure:

-

The polysilylcarbodiimide is placed in a tube furnace.

-

The furnace is purged with an inert gas (e.g., argon or nitrogen).

-

The temperature is gradually increased to a high temperature (typically >1000 °C) according to a specific heating program.

-

The material is held at the peak temperature for a defined period to allow for complete ceramization.

-

The furnace is then cooled down to room temperature under the inert atmosphere.

-

The resulting black or dark-colored solid is the SiCN ceramic.

Safety and Handling

Bis(trimethylsilyl)carbodiimide is a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. It is also moisture-sensitive and should be stored under an inert gas in a cool, dark place.[1] When handling this compound, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. All work should be conducted in a well-ventilated fume hood.

Conclusion

Bis(trimethylsilyl)carbodiimide is a valuable and versatile reagent with a broad spectrum of applications in organic synthesis and materials science. Its unique reactivity profile allows for the efficient construction of various nitrogen-containing compounds and serves as a crucial precursor for high-performance silicon carbonitride ceramics. The experimental protocols provided in this guide offer a starting point for researchers to explore the rich chemistry of this important organosilicon compound. As research in these areas continues to advance, the demand for and applications of Bis(trimethylsilyl)carbodiimide are expected to grow.

References

- 1. Synthesis of pyrimidines from dinitrogen and carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Guanidine synthesis by guanylation [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. preprints.org [preprints.org]

- 10. ias.ac.in [ias.ac.in]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. Bis(trimethylsilyl)amine - Wikipedia [en.wikipedia.org]

Bis(trimethylsilyl)carbodiimide CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Properties

Chemical Name: Bis(trimethylsilyl)carbodiimide

CAS Number: 1000-70-0[1][2][3][4]

Molecular Formula: C₇H₁₈N₂Si₂[1][2][3]

Molecular Weight: 186.40 g/mol [3][4]

Molecular Structure:

Synonyms: N,N'-Bis(trimethylsilyl)carbodiimide, 1,3-Bis(trimethylsilyl)carbodiimide, BTSC[1]

Physical and Chemical Properties

Bis(trimethylsilyl)carbodiimide is a colorless to pale yellow, moisture-sensitive liquid.[1] It is a highly reactive compound widely utilized in organic synthesis as a versatile reagent. The presence of two trimethylsilyl (B98337) groups enhances its reactivity and solubility in many organic solvents.[1]

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 164 °C | [5][6] |

| Density | 0.821 g/mL at 25 °C | [6] |

| Refractive Index | 1.434 at 20 °C | [6] |

| Flash Point | 41 °C | [5] |

| Solubility | Miscible with diethyl ether, dioxane, benzene, and carbon tetrachloride | [7] |

Synthesis of Bis(trimethylsilyl)carbodiimide

A common and efficient method for the laboratory synthesis of bis(trimethylsilyl)carbodiimide involves the reaction of lithium cyanamide (B42294) (Li₂CN₂) with chlorotrimethylsilane (B32843) (TMSCl). This method provides a direct route to the target compound.

Experimental Protocol: Synthesis from Lithium Cyanamide

Materials:

-

Lithium cyanamide (Li₂CN₂)

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous toluene (B28343)

-

Anhydrous hexane

-

Anhydrous diethyl ether

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

-

In a flame-dried Schlenk flask under a nitrogen atmosphere, suspend lithium cyanamide in anhydrous toluene.

-

To this suspension, add a solution of chlorotrimethylsilane in anhydrous toluene dropwise at room temperature with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature for 3 hours.[8]

-

After the reaction is complete, centrifuge the mixture to separate the lithium chloride precipitate.

-

Transfer the supernatant to a clean, dry Schlenk flask via cannula.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude bis(trimethylsilyl)carbodiimide by vacuum distillation to yield a colorless liquid.

Applications in Organic Synthesis and Drug Development

Bis(trimethylsilyl)carbodiimide is a valuable reagent in various synthetic transformations, particularly in the construction of nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals.

Amide Bond Formation

Bis(trimethylsilyl)carbodiimide can be utilized as a coupling agent to facilitate the formation of amide bonds from carboxylic acids and amines. The reaction proceeds through the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate.

Experimental Protocol: General Amide Synthesis

Materials:

-

Carboxylic acid

-

Amine

-

Bis(trimethylsilyl)carbodiimide

-

Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF)

-

Nitrogen gas supply

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid in anhydrous DCM or DMF.

-

Add 1.1 equivalents of bis(trimethylsilyl)carbodiimide to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

Add 1.0 equivalent of the amine to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with a small amount of water.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide by column chromatography or recrystallization.

Synthesis of Pyrimidines

A significant application of bis(trimethylsilyl)carbodiimide is in the synthesis of pyrimidine (B1678525) derivatives, which are core structures in many biologically active compounds, including nucleobases. For example, 2,4-diaminopyrimidines can be synthesized from the reaction of guanidine (B92328) with a suitable three-carbon synthon, a reaction where a carbodiimide (B86325) can act as a key building block.

Experimental Protocol: Synthesis of 2,4-Diaminopyrimidine (B92962)

This protocol describes a general synthesis of 2,4-diaminopyrimidine from guanidine and a β-alkoxyacrylonitrile, a reaction that can be adapted for carbodiimide chemistry.

Materials:

-

Guanidine

-

β-Ethoxyacrylonitrile

-

Toluene or n-heptane for work-up

Procedure:

-

Prepare a solution of guanidine (1.15 equivalents) in isopropanol.

-

In a separate flask, dissolve β-ethoxyacrylonitrile (1.0 equivalent) in isopropanol and heat to 68-70 °C.

-

Add the guanidine solution dropwise to the heated β-ethoxyacrylonitrile solution over 1.5 hours.

-

Stir the reaction mixture at 69-70 °C for 2.5 hours.[2]

-

Distill off the isopropanol until the bottom temperature reaches approximately 98 °C.

-

Digest the residue in toluene or n-heptane at 60 °C for 1 hour to precipitate the crude product.

-

Isolate the solid by filtration to obtain crude 2,4-diaminopyrimidine.

Precursor for Advanced Materials

Bis(trimethylsilyl)carbodiimide serves as a valuable precursor in materials science for the synthesis of silicon carbonitride (SiCN) ceramics. These materials are known for their high-temperature stability and mechanical strength. The process involves the formation of a preceramic polymer followed by pyrolysis.

Experimental Workflow: Synthesis of SiCN Ceramics

The general workflow involves the reaction of bis(trimethylsilyl)carbodiimide with a chlorosilane to form a polysilylcarbodiimide, which is then pyrolyzed to yield the ceramic material.

Safety and Handling

Bis(trimethylsilyl)carbodiimide is a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. It is also moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.

-

Use in a well-ventilated area, preferably in a fume hood.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Store under an inert gas.

In Case of Exposure:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

References

- 1. Bis(trimethylsilyl)carbodiimide, 97%| [benchchem.com]

- 2. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]

- 3. Synthesis of pyrimidines from dinitrogen and carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. bachem.com [bachem.com]

- 6. researchgate.net [researchgate.net]

- 7. Bis(trimethylsilyl)carbodiimid – Wikipedia [de.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Analysis of Bis(trimethylsilyl)carbodiimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trimethylsilyl)carbodiimide, with the chemical formula (CH₃)₃Si-N=C=N-Si(CH₃)₃, is a highly reactive and versatile reagent in organic synthesis. Its utility spans from the creation of complex heterocyclic structures to its role as a precursor for advanced materials. A thorough understanding of its structural and electronic properties is paramount for its effective application. This technical guide provides a consolidated overview of the spectroscopic data for Bis(trimethylsilyl)carbodiimide, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of specific, publicly accessible raw data, this guide presents a summary of expected spectral characteristics based on available information and analogous compounds.

Spectroscopic Data

The structural symmetry of Bis(trimethylsilyl)carbodiimide, where two equivalent trimethylsilyl (B98337) groups are attached to the carbodiimide (B86325) backbone, results in simplified NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Summary of Expected NMR Spectroscopic Data for Bis(trimethylsilyl)carbodiimide

| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H | ~0.2 | Singlet | The 18 equivalent protons of the two trimethylsilyl groups are expected to produce a single, sharp signal. |

| ¹³C | ~1 (Si(CH₃)₃), ~120-130 (-N=C=N-) | Singlet, Singlet | Two signals are anticipated: one for the methyl carbons and one for the central carbodiimide carbon. |

| ²⁹Si | 0 to -20 | Singlet | The chemical shift is expected in the region typical for aminosilanes. |

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of Bis(trimethylsilyl)carbodiimide is the strong, characteristic absorption band of the carbodiimide (-N=C=N-) functional group.

Table 2: Key Infrared Absorption Bands for Bis(trimethylsilyl)carbodiimide

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Functional Group |

| ~2960, ~2900 | C-H stretch | Medium-Strong | Trimethylsilyl (-Si(CH₃)₃) |

| ~2135 | Asymmetric -N=C=N- stretch | Strong, Sharp | Carbodiimide (-N=C=N-)[1] |

| ~1250 | Si-CH₃ symmetric deformation | Strong | Trimethylsilyl (-Si(CH₃)₃) |

| ~840 | Si-C stretch / CH₃ rock | Strong | Trimethylsilyl (-Si(CH₃)₃) |

Experimental Protocols

Given that Bis(trimethylsilyl)carbodiimide is a moisture-sensitive liquid, all handling and sample preparation for spectroscopic analysis must be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

NMR Spectroscopy

1. Sample Preparation:

-

In a glovebox or under a positive pressure of inert gas, dissolve approximately 10-20 mg of Bis(trimethylsilyl)carbodiimide in ~0.6 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆). The solvent should be previously degassed and stored over molecular sieves.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely. For prolonged or sensitive experiments, a J. Young valve NMR tube is recommended to ensure an airtight seal.

2. Data Acquisition (¹H, ¹³C, ²⁹Si):

-

Instrument: A high-resolution Fourier-transform NMR spectrometer.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm is typically used as an internal standard for ¹H and ¹³C NMR. For ²⁹Si NMR, TMS can also be used as an external or internal reference.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Due to the simple nature of the expected spectrum, a small number of scans (e.g., 8-16) should suffice.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

²⁹Si NMR: This nucleus has a low gyromagnetic ratio and a long relaxation time, making it less sensitive. Use of polarization transfer techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) is recommended to enhance signal intensity. A longer relaxation delay between pulses may be required.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid Film):

-

Inside a glovebox or under a flow of inert gas, place one to two drops of neat Bis(trimethylsilyl)carbodiimide onto a dry, polished salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top and gently press to form a thin, uniform liquid film.

-

Secure the plates in a demountable cell holder.

2. Data Acquisition:

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Background: Record a background spectrum of the empty spectrometer to subtract atmospheric CO₂ and water vapor contributions.

-

Sample Spectrum: Place the sample holder in the spectrometer's beam path and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

Cleaning: After analysis, promptly disassemble the salt plates in a fume hood and clean them thoroughly with a dry, non-hydroxylic solvent (e.g., anhydrous dichloromethane (B109758) or hexane) to prevent damage from hydrolysis.

Workflow Diagrams

References

The Core Mechanism of Bis(trimethylsilyl)carbodiimide in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trimethylsilyl)carbodiimide (BTSC), with the chemical formula (CH₃)₃Si-N=C=N-Si(CH₃)₃, is a highly reactive organosilicon compound that serves as a powerful tool in modern organic synthesis. Its utility stems from the presence of the carbodiimide (B86325) functional group flanked by two trimethylsilyl (B98337) (TMS) groups. This unique structure imparts distinct reactivity, enabling its use as a potent dehydrating agent, a coupling reagent for the formation of esters and amides, and a versatile building block for the synthesis of various nitrogen-containing heterocycles, including ureas and guanidines. This technical guide provides a comprehensive overview of the core mechanisms of action of BTSC in key organic transformations, supported by experimental insights and visual aids to facilitate a deeper understanding for researchers and professionals in drug development and chemical sciences.

Core Principles of Reactivity

The reactivity of bis(trimethylsilyl)carbodiimide is primarily dictated by the electrophilic nature of the central carbon atom of the carbodiimide moiety and the lability of the silicon-nitrogen bonds. The trimethylsilyl groups act as activators and protecting groups, enhancing the electrophilicity of the carbodiimide carbon and facilitating the departure of leaving groups.

The general mechanism of carbodiimide-mediated reactions involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is then susceptible to nucleophilic attack by an alcohol or an amine to form the corresponding ester or amide, with the concomitant formation of a urea (B33335) byproduct.[1] In the case of BTSC, the byproduct is N,N'-bis(trimethylsilyl)urea, which is often volatile or easily removed.

Mechanism of Action in Key Organic Reactions

Esterification of Carboxylic Acids

The esterification of carboxylic acids using BTSC proceeds through the initial activation of the carboxylic acid. The lone pair of electrons on the carboxylic oxygen attacks the central carbon of the carbodiimide, leading to the formation of a highly reactive O-trimethylsilyl-N,N'-bis(trimethylsilyl)isourea intermediate. This intermediate serves as an excellent acylating agent. Subsequent nucleophilic attack by an alcohol on the carbonyl carbon of the activated acid leads to the formation of the desired ester and N,N'-bis(trimethylsilyl)urea.

Experimental Protocol: General Procedure for Esterification using Bis(trimethylsilyl)carbodiimide

Note: Specific reaction conditions may vary depending on the substrates. The following is a general guideline.

-

To a solution of the carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758), acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0-1.5 equiv.).

-

Add bis(trimethylsilyl)carbodiimide (1.1-1.2 equiv.) dropwise to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature or heated gently (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired ester.

Amidation of Carboxylic Acids

Similar to esterification, the amidation of carboxylic acids with BTSC begins with the formation of the O-acylisourea intermediate.[1] This activated species then readily reacts with a primary or secondary amine. The more nucleophilic amine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the stable amide bond and N,N'-bis(trimethylsilyl)urea.[1][3]

Experimental Protocol: General Procedure for Amidation using Bis(trimethylsilyl)carbodiimide

Note: Specific reaction conditions may vary depending on the substrates. The following is a general guideline.

-

In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add the amine (1.0-1.2 equiv.) to the solution.

-

Slowly add bis(trimethylsilyl)carbodiimide (1.1-1.2 equiv.) to the reaction mixture at 0 °C or room temperature.

-

Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture in vacuo.

-

The crude product is then purified by flash chromatography to yield the desired amide.

Synthesis of Ureas

Bis(trimethylsilyl)carbodiimide can serve as a direct precursor for the synthesis of substituted ureas. The reaction involves the addition of an amine to the central carbon of the carbodiimide. The initial adduct, a silylated guanidine-like species, is then hydrolyzed to yield the corresponding urea. The trimethylsilyl groups facilitate the initial nucleophilic attack and are subsequently removed during workup.

Experimental Protocol: General Procedure for the Synthesis of Ureas using Bis(trimethylsilyl)carbodiimide

Note: This is a general representation; specific conditions can vary.

-

A solution of the primary or secondary amine (1.0 equiv.) in an anhydrous solvent such as toluene (B28343) or dichloromethane is prepared under an inert atmosphere.

-

Bis(trimethylsilyl)carbodiimide (1.0 equiv.) is added to the solution, and the mixture is stirred at room temperature or heated to reflux.

-

The reaction progress is monitored by TLC or GC-MS.

-

After completion, the reaction mixture is cooled, and a hydrolytic workup (e.g., addition of water or dilute acid) is performed to cleave the silyl (B83357) groups.

-

The product is extracted with an organic solvent, and the organic layer is dried and concentrated.

-

Purification by recrystallization or column chromatography affords the desired substituted urea.

Synthesis of Guanidines

The synthesis of guanidines using BTSC follows a similar pathway to urea synthesis, but with the addition of a second equivalent of an amine. The initial adduct formed from the reaction of one equivalent of amine with BTSC is a reactive intermediate that can be attacked by a second amine molecule. Subsequent hydrolysis of the silylated guanidine (B92328) product yields the final guanidine derivative. The use of different amines in a stepwise manner allows for the synthesis of unsymmetrically substituted guanidines.

Experimental Protocol: General Procedure for the Synthesis of Guanidines using Bis(trimethylsilyl)carbodiimide

Note: This is a general representation; specific conditions can vary.

-

To a solution of a primary or secondary amine (1.0 equiv.) in an anhydrous, aprotic solvent under an inert atmosphere, add bis(trimethylsilyl)carbodiimide (1.0 equiv.).

-

The mixture is stirred at room temperature or heated, and the formation of the initial adduct can be monitored by spectroscopic methods if desired.

-

A second primary or secondary amine (1.0 equiv.) is then added to the reaction mixture.

-

The reaction is continued until completion, as indicated by TLC or LC-MS.

-

A hydrolytic workup is performed to remove the trimethylsilyl groups.

-

The guanidine product is isolated by extraction and purified by crystallization or chromatography.

Quantitative Data

While extensive quantitative data for a wide range of substrates using bis(trimethylsilyl)carbodiimide is not compiled in a single source, the following table summarizes representative yields found in the literature for analogous carbodiimide-mediated reactions. These values can serve as a general benchmark for the expected efficiency of BTSC.

| Reaction Type | Substrates | Coupling Reagent | Catalyst/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Amidation | Benzoic Acid, Benzylamine | EDC | HOBt | DCM | 25 | 12 | 93 |

| Amidation | Benzoic Acid, Ammonia | EDC | HOBt | DMF | 0 to 25 | 18 | 85 |

| Esterification | Monoethyl fumarate, tert-Butyl alcohol | DCC | DMAP | Dichloromethane | 0 to RT | 3 | 76-81[2] |

| Guanidylation | N,N-diisopropylcarbodiimide, Aniline | - | [HMIM][BF₄] | Ionic Liquid | RT | - | High |

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, DCC: Dicyclohexylcarbodiimide, HOBt: 1-Hydroxybenzotriazole, DMAP: 4-Dimethylaminopyridine, DCM: Dichloromethane, DMF: Dimethylformamide, [HMIM][BF₄]: 1-Hexyl-3-methylimidazolium tetrafluoroborate.

Conclusion

Bis(trimethylsilyl)carbodiimide is a versatile and highly effective reagent in organic synthesis. Its mode of action, centered around the activation of carboxylic acids and its susceptibility to nucleophilic attack, enables the efficient construction of a variety of important chemical bonds and molecular scaffolds. The trimethylsilyl groups play a crucial role in modulating its reactivity and facilitating purification. The mechanistic understanding and experimental protocols outlined in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this valuable compound in their endeavors. Further exploration into the substrate scope and optimization of reaction conditions will undoubtedly continue to expand the applications of bis(trimethylsilyl)carbodiimide in the synthesis of complex molecules.

References

Navigating the Challenges of a Versatile Reagent: A Technical Guide to the Moisture Sensitivity and Storage of Bis(trimethylsilyl)carbodiimide

For Immediate Release

[CITY, STATE] – Bis(trimethylsilyl)carbodiimide (BTSC) is a highly reactive and versatile reagent frequently employed by researchers, scientists, and drug development professionals in a variety of synthetic applications, including the formation of amides, esters, and the synthesis of complex molecules such as nucleoside analogues. However, its utility is intrinsically linked to its significant sensitivity to moisture, which can lead to degradation of the reagent, formation of unwanted byproducts, and ultimately, compromise the integrity and yield of synthetic procedures. This in-depth technical guide provides a comprehensive overview of the moisture sensitivity of Bis(trimethylsilyl)carbodiimide, outlines stringent storage and handling protocols, and presents detailed experimental methodologies for its quantitative analysis.

Understanding the Instability: The Reaction with Water

Bis(trimethylsilyl)carbodiimide readily reacts with water and ambient moisture, undergoing hydrolysis to yield hexamethyldisiloxane (B120664) (a flammable byproduct) and cyanamide (B42294).[1] The cyanamide can further react or decompose, introducing impurities into the reaction mixture. This reactivity underscores the critical need for anhydrous conditions during its storage and use.

The proposed hydrolysis pathway is a multi-step process initiated by the nucleophilic attack of water on one of the silicon atoms, followed by rearrangement and eventual cleavage of the silicon-nitrogen bonds.

Caption: Proposed hydrolysis of Bis(trimethylsilyl)carbodiimide.

Storage and Handling: A Protocol for Purity

To mitigate the deleterious effects of moisture, rigorous storage and handling procedures are paramount. The following recommendations are based on best practices for managing highly reactive, moisture-sensitive reagents.[2][3]

Storage Conditions Summary

| Parameter | Recommendation | Rationale |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents contact with atmospheric moisture and oxygen. |

| Container | Tightly sealed, amber glass bottle with a septum-sealed cap | Protects from light and allows for anhydrous transfer of the reagent. |

| Temperature | Cool, dry location (2-8 °C recommended) | Reduces the rate of potential degradation reactions. |

| Location | Well-ventilated, dedicated storage cabinet for reactive chemicals | Ensures safety and prevents cross-contamination. |

| Incompatible Materials | Acids, Alcohols, Oxidizing Agents, Peroxides | Avoids violent reactions and degradation.[1] |

Handling Workflow

The proper handling of Bis(trimethylsilyl)carbodiimide is crucial to maintain its integrity. The following workflow outlines the recommended procedure for its use in a laboratory setting.

Caption: Recommended workflow for handling Bis(trimethylsilyl)carbodiimide.

Experimental Protocols for Moisture Sensitivity Assessment

While qualitative data on the moisture sensitivity of Bis(trimethylsilyl)carbodiimide is readily available, quantitative data on its rate of hydrolysis is not extensively published. The following protocols are provided as templates for researchers to quantitatively assess the stability of Bis(trimethylsilyl)carbodiimide and similar moisture-sensitive organosilicon compounds.

Protocol 1: Quantitative Analysis of Hydrolysis by ¹H NMR Spectroscopy

This method allows for the in-situ monitoring of the degradation of Bis(trimethylsilyl)carbodiimide and the formation of hexamethyldisiloxane.

Objective: To quantify the rate of hydrolysis of Bis(trimethylsilyl)carbodiimide in the presence of a known amount of water.

Materials:

-

Bis(trimethylsilyl)carbodiimide

-

Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

-

High-purity water

-

Internal standard (e.g., mesitylene (B46885) or 1,3,5-trichlorobenzene)

-

NMR tubes with J. Young valves or similar airtight seals

-

Gas-tight syringes

Procedure:

-

Prepare a stock solution of the internal standard in the anhydrous deuterated solvent of a known concentration.

-

In a glovebox or under a stream of inert gas, add a precise volume of the internal standard stock solution to a clean, dry NMR tube.

-

Accurately weigh and add a known amount of Bis(trimethylsilyl)carbodiimide to the NMR tube.

-

Using a microsyringe, add a specific, substoichiometric amount of water to the solution.

-

Seal the NMR tube, remove it from the inert atmosphere, and immediately acquire a ¹H NMR spectrum (t=0).

-

Acquire subsequent ¹H NMR spectra at regular time intervals.

-

Integrate the signals corresponding to the trimethylsilyl (B98337) protons of Bis(trimethylsilyl)carbodiimide (reactant) and hexamethyldisiloxane (product) relative to the integral of the internal standard.

-

Plot the concentration of Bis(trimethylsilyl)carbodiimide and hexamethyldisiloxane as a function of time to determine the hydrolysis kinetics.

Protocol 2: Identification of Hydrolysis Byproducts by GC-MS

This method is suitable for identifying and quantifying the volatile products of Bis(trimethylsilyl)carbodiimide hydrolysis.

Objective: To identify and quantify the degradation products of Bis(trimethylsilyl)carbodiimide upon exposure to moisture.

Materials:

-

Bis(trimethylsilyl)carbodiimide

-

Anhydrous solvent (e.g., hexane, dichloromethane)

-

Controlled humidity chamber or a sealed vessel with a known amount of water

-

Gas chromatography-mass spectrometry (GC-MS) system

-

Autosampler vials with septa

Procedure:

-

Prepare a stock solution of Bis(trimethylsilyl)carbodiimide in the anhydrous solvent at a known concentration.

-

Aliquots of the stock solution are placed in autosampler vials.

-

Expose the vials to a controlled humidity environment for varying periods.

-

At each time point, cap a vial and analyze the sample by GC-MS.

-

The GC separation will resolve the components of the mixture, and the mass spectrometer will provide mass spectra for identification.

-

Identify the peaks corresponding to Bis(trimethylsilyl)carbodiimide, hexamethyldisiloxane, and potentially other silylated byproducts by comparing their mass spectra to libraries and known standards.

-

Quantification can be achieved by using an internal standard and creating calibration curves for the identified compounds.

Application in Drug Development: The Importance of Anhydrous Conditions

Bis(trimethylsilyl)carbodiimide is a valuable reagent in the synthesis of modified nucleosides, which are a cornerstone of many antiviral and anticancer drugs.[4][5] It is also utilized in peptide coupling reactions, a fundamental process in the development of peptide-based therapeutics.[6][7] In these sensitive synthetic routes, the presence of water can lead to low yields, the formation of difficult-to-remove impurities, and the failure to obtain the desired product. The stringent control of moisture when using Bis(trimethylsilyl)carbodiimide is therefore not merely a matter of good laboratory practice but a critical parameter for the successful development of novel pharmaceutical agents.

Conclusion

The high reactivity that makes Bis(trimethylsilyl)carbodiimide a powerful synthetic tool also dictates its pronounced sensitivity to moisture. A thorough understanding of its hydrolysis pathway and the implementation of rigorous storage and handling protocols are essential for any researcher or drug development professional utilizing this reagent. While quantitative kinetic data for its degradation is not widely available, the experimental protocols outlined in this guide provide a framework for generating such crucial information. By adhering to these guidelines, scientists can ensure the reliability of their synthetic procedures and unlock the full potential of this versatile carbodiimide.

References

- 1. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Carbodiimide - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 6. atdbio.com [atdbio.com]

- 7. researchgate.net [researchgate.net]

The Advent of Silylated Carbodiimides: A Technical Chronicle of Discovery and Synthesis

For researchers, scientists, and professionals in drug development, this in-depth guide illuminates the discovery, history, and synthetic methodologies of silylated carbodiimides, a unique class of organosilicon compounds. This document provides a comprehensive overview, from their initial synthesis to their modern applications, complete with detailed experimental protocols and comparative data.

Discovery and Historical Context

The journey into the world of silylated carbodiimides began in the early 1960s. In 1962, the pioneering work of J. Pump and U. Wannagat led to the first synthesis of a silylated carbodiimide (B86325), specifically N,N'-bis(trimethylsilyl)carbodiimide (BTSC). Their findings were published in the German journal Justus Liebigs Annalen der Chemie. Almost concurrently in the same year, L. Birkofer, A. Ritter, and P. Richter also reported on the synthesis of BTSC in Tetrahedron Letters, highlighting the burgeoning interest in this novel class of compounds.

These initial syntheses marked a significant development in organosilicon chemistry, introducing a versatile reagent with a unique reactivity profile. The introduction of the bulky and electron-donating trimethylsilyl (B98337) groups to the carbodiimide backbone imparted distinct properties compared to their organic counterparts, such as increased solubility in nonpolar organic solvents and altered reactivity, paving the way for new synthetic applications.

Synthetic Methodologies: An Evolving Landscape

Since their initial discovery, a variety of synthetic routes to silylated carbodiimides have been developed. The primary methods involve the reaction of a silicon-containing electrophile with a source of the carbodiimide or cyanamide (B42294) anion.

From Cyanamide and its Salts

One of the earliest and most straightforward methods involves the reaction of cyanamide (H₂NCN) or its salts with a trialkylsilyl halide. The reaction of lithium cyanamide with trimethylsilyl chloride is a representative example of this approach.

From Thiourea (B124793) and Urea (B33335) Derivatives

Silylated carbodiimides can also be prepared from silylated thiourea or urea derivatives. This method typically involves a desulfurization or dehydration step. For instance, the reaction of a 1,3-bis(trimethylsilyl)thiourea with a desulfurizing agent can yield the corresponding silylated carbodiimide.

From Silylamines and a Carbon Source

Another synthetic strategy involves the reaction of silylamines with a suitable one-carbon electrophile. For example, the reaction of hexamethyldisilazane (B44280) (HMDS) with cyanogen (B1215507) chloride or phosgene (B1210022) can produce BTSC, although this method often requires harsh conditions and the handling of highly toxic reagents. A more common variation of this approach is the reaction of HMDS with cyanoguanidine.

Quantitative Data on Bis(trimethylsilyl)carbodiimide (BTSC)

Bis(trimethylsilyl)carbodiimide is the most well-studied and commonly utilized silylated carbodiimide. Its physical and spectroscopic properties are well-documented.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₈N₂Si₂ | |

| Molecular Weight | 186.41 g/mol | |

| Boiling Point | 164 °C | [1] |

| Melting Point | -23 °C | [1] |

| Density | 0.821 g/mL at 25 °C | [1] |

| Refractive Index | 1.4351 at 20 °C | [1] |

| ¹H NMR (CDCl₃) | δ ~0.2 ppm (s, 18H) | |

| ¹³C NMR (CDCl₃) | δ ~1.5 ppm (CH₃), δ ~125 ppm (N=C=N) | |

| ²⁹Si NMR (CDCl₃) | δ ~3.5 ppm | |

| IR (neat) | ν ~2180 cm⁻¹ (asymmetric N=C=N stretch) |

Detailed Experimental Protocols

The following are detailed experimental protocols for key synthetic methods of N,N'-bis(trimethylsilyl)carbodiimide (BTSC).

Synthesis of BTSC from Cyanamide and Trimethylchlorosilane

Materials:

-

Cyanamide (H₂NCN)

-

n-Butyllithium (n-BuLi) in hexane (B92381)

-

Trimethylchlorosilane ((CH₃)₃SiCl)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

Procedure:

-

A solution of cyanamide in anhydrous diethyl ether is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen).

-

Two equivalents of n-butyllithium in hexane are added dropwise to the cooled solution with stirring. The formation of a white precipitate of lithium cyanamide is observed.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure complete deprotonation.

-

The mixture is then cooled again to -78 °C, and two equivalents of trimethylchlorosilane are added dropwise.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The precipitated lithium chloride is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is purified by fractional distillation under vacuum to yield pure N,N'-bis(trimethylsilyl)carbodiimide.

Expected Yield: 70-80%

Synthesis of BTSC from Hexamethyldisilazane (HMDS) and Cyanoguanidine

Materials:

-

Hexamethyldisilazane ((CH₃)₃SiNHSi(CH₃)₃)

-

Cyanoguanidine (Dicyandiamide)

-

Anhydrous toluene (B28343) or xylene

-

Catalytic amount of a strong acid (e.g., sulfuric acid)

Procedure:

-

A mixture of cyanoguanidine and a stoichiometric excess of hexamethyldisilazane is suspended in anhydrous toluene.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

-

The reaction mixture is heated to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by the evolution of ammonia (B1221849) gas.

-

After the reaction is complete (i.e., ammonia evolution ceases), the mixture is cooled to room temperature.

-

The solid byproducts are removed by filtration.

-

The solvent and excess HMDS are removed from the filtrate by distillation at atmospheric pressure.

-

The remaining crude product is purified by fractional distillation under reduced pressure to afford pure N,N'-bis(trimethylsilyl)carbodiimide.

Expected Yield: 60-70%

Logical Relationships and Reaction Mechanisms

The synthesis of silylated carbodiimides involves fundamental principles of nucleophilic substitution at silicon. The following diagrams illustrate the key reaction pathways and a generalized experimental workflow.

References

Bis(trimethylsilyl)carbodiimide as a Precursor for Cyanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of bis(trimethylsilyl)carbodiimide (BTSC) as a precursor for the synthesis of cyanamide (B42294). This document covers the chemical properties, reaction mechanisms, and a detailed, representative experimental protocol for the preparation of cyanamide from BTSC. It is intended for an audience with a background in synthetic organic chemistry.

Introduction

Bis(trimethylsilyl)carbodiimide, a highly reactive organosilicon compound, serves as a versatile synthon in organic chemistry. Notably, it is recognized as a precursor to cyanamide (H₂NCN) through hydrolysis.[1] This conversion pathway offers a method to generate cyanamide, a key building block in the synthesis of various pharmaceuticals and other biologically active molecules. Cyanamide itself is a valuable reagent, though its handling can be hazardous. The in-situ or controlled generation from a stable precursor like BTSC can be an attractive synthetic strategy.

Properties of Reactants and Products

A summary of the key physical and chemical properties of bis(trimethylsilyl)carbodiimide, cyanamide, and the primary byproduct, hexamethyldisiloxane (B120664), is provided below for easy reference.

| Property | Bis(trimethylsilyl)carbodiimide (BTSC) | Cyanamide (H₂NCN) | Hexamethyldisiloxane ((TMS)₂O) |

| Molecular Formula | C₇H₁₈N₂Si₂ | CH₂N₂ | C₆H₁₈OSi₂ |

| Molar Mass | 186.40 g/mol | 42.04 g/mol | 162.38 g/mol |

| Appearance | Colorless liquid[1] | Colorless crystalline solid | Colorless liquid |

| Boiling Point | 164 °C[1] | 140 °C (decomposes) | 99-100 °C |

| Melting Point | -24 to -23 °C[1] | 44-46 °C | -68 °C |

| Density | 0.821 g/cm³ at 25 °C[1] | 1.28 g/cm³ | 0.764 g/cm³ |

| Solubility | Miscible with many organic solvents.[1] | Soluble in water, ethanol, ether, chloroform. | Insoluble in water; soluble in organic solvents. |

Reaction Pathway and Mechanism

The conversion of bis(trimethylsilyl)carbodiimide to cyanamide proceeds via a hydrolysis reaction. The silicon-nitrogen bonds in BTSC are susceptible to cleavage by water. The reaction mechanism involves the nucleophilic attack of water on the silicon atoms, leading to the formation of trimethylsilanol (B90980) (TMSOH) as an intermediate. Two molecules of trimethylsilanol then readily condense to form the thermodynamically stable hexamethyldisiloxane and a molecule of water. The overall reaction is depicted below.

Caption: Reaction pathway for the hydrolysis of BTSC to cyanamide.

Experimental Protocol

4.1. Materials and Equipment

-

Bis(trimethylsilyl)carbodiimide (BTSC)

-

Deionized water

-

Anhydrous diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

4.2. Procedure

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the starting material from atmospheric moisture.

-

Reaction: Dissolve bis(trimethylsilyl)carbodiimide in a suitable anhydrous organic solvent, such as diethyl ether. Cool the solution in an ice bath.

-

Addition of Water: Slowly add a stoichiometric amount of deionized water to the stirred solution of BTSC via the dropping funnel. The reaction is exothermic, and a slow addition rate is recommended to control the temperature.

-

Reaction Time: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a period of 1 to 3 hours to ensure complete conversion.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

-

Isolation of Cyanamide:

-

The hexamethyldisiloxane byproduct is volatile and can be removed under reduced pressure using a rotary evaporator.

-

The remaining solid is crude cyanamide. Due to the propensity of cyanamide to dimerize or trimerize, especially when heated, purification by recrystallization should be performed at low temperatures. A suitable solvent system for recrystallization would need to be determined empirically, but a mixture of a polar and a non-polar solvent is a common starting point.

-

4.3. Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis of cyanamide from BTSC.

Applications in Drug Development

Cyanamide and its derivatives are important building blocks in medicinal chemistry. The cyanamide functional group is present in a number of biologically active compounds and can serve as a precursor for the synthesis of guanidines, ureas, and various heterocyclic systems. While there is no specific literature detailing the use of cyanamide derived directly from bis(trimethylsilyl)carbodiimide in drug development, the resulting cyanamide is chemically identical to that produced by other methods and can be employed in established synthetic routes.

Safety Considerations

-

Bis(trimethylsilyl)carbodiimide: Handle in a well-ventilated fume hood. It is flammable and reacts with water.

-

Cyanamide: Cyanamide is toxic and can cause skin and respiratory irritation. It is also unstable and can dimerize or trimerize, sometimes violently, upon heating.

-

Hexamethyldisiloxane: This byproduct is flammable.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.

Conclusion

The hydrolysis of bis(trimethylsilyl)carbodiimide presents a viable, albeit not extensively documented, pathway for the synthesis of cyanamide. This technical guide provides a comprehensive overview of the reaction, including a representative experimental protocol. Researchers and drug development professionals can use this information as a foundation for the preparation of cyanamide and its subsequent use in the synthesis of more complex, biologically active molecules. Further optimization of the reaction conditions may be necessary to achieve high yields and purity.

References

Theoretical Perspectives on the Reactivity of Bis(trimethylsilyl)carbodiimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trimethylsilyl)carbodiimide ((CH₃)₃SiN=C=NSi(CH₃)₃, BTSC) is a versatile reagent in organic and organometallic synthesis, valued for its unique reactivity imparted by the presence of bulky, electron-donating trimethylsilyl (B98337) groups. This technical guide provides a comprehensive overview of the theoretical studies that have elucidated the reactivity of BTSC. It delves into computational investigations of its electronic structure, stability, and reaction mechanisms, particularly in the context of cycloaddition reactions and interactions with metal complexes. This document synthesizes key findings from the scientific literature, presenting quantitative data in structured tables, detailing experimental protocols for significant reactions, and illustrating reaction pathways and workflows with clear diagrams to facilitate a deeper understanding for researchers in chemistry and drug development.

Introduction

Bis(trimethylsilyl)carbodiimide is a member of the carbodiimide (B86325) family (RN=C=NR), which are widely recognized as powerful coupling agents in organic synthesis, most notably in peptide bond formation.[1][2] The substitution of alkyl or aryl groups with trimethylsilyl (TMS) moieties significantly influences the electronic properties and steric environment of the carbodiimide core, leading to distinct reactivity patterns.[3] Theoretical and computational chemistry have become indispensable tools for probing the intricate details of chemical reactivity, offering insights that are often challenging to obtain through experimental means alone.[4][5] This guide focuses on the theoretical understanding of BTSC's reactivity, drawing from density functional theory (DFT) calculations and other computational methods.

Theoretical Examination of Structure and Stability

The structure and stability of bis(trimethylsilyl)carbodiimide have been a subject of interest. Unlike some diaryl carbodiimides that may be prone to dimerization or polymerization, dialkyl and silylated carbodiimides like BTSC exhibit greater stability.[1] A key aspect of its chemistry is the potential for tautomerization to the isomeric bis(trimethylsilyl)cyanamide ((Me₃Si)₂NCN). Theoretical studies, in conjunction with experimental observations, have shown that both bis(trimethylsilyl)cyanamide and bis(trimethylsilyl)carbodiimide are stable compounds with respect to this tautomerization.[6] However, it is important to note that metal-assisted migration of the trimethylsilyl groups can facilitate this isomerization, a factor that becomes crucial in its coordination chemistry.[6]

From a bonding perspective, carbodiimides are isoelectronic with carbon dioxide and can be described by three principal resonance structures: RN=C=NR ↔ RN⁺≡C-N⁻R ↔ RN⁻-C≡N⁺R.[1] The N=C=N core is generally linear.

Reactivity in Cycloaddition Reactions

Cycloaddition reactions are powerful methods for the synthesis of cyclic compounds.[7][8] While specific theoretical studies solely on the cycloaddition reactivity of BTSC are not extensively documented in the provided results, the principles from computational studies on related systems can be applied. For instance, DFT calculations are a common method to investigate the mechanisms and selectivity of cycloaddition reactions, such as [3+2] and [4+2] cycloadditions.[7][9] These studies often analyze the frontier molecular orbitals (HOMO-LUMO) to predict reactivity and regioselectivity.

Interaction with Metal Complexes: A Theoretical and Experimental Perspective

A significant area where the reactivity of bis(trimethylsilyl)carbodiimide has been theoretically and experimentally investigated is in its reactions with transition metal complexes, particularly titanocene (B72419) bis(trimethylsilyl)acetylene (B126346) complexes.[6][10] These studies reveal a multifaceted reactivity profile, including complexation, C-N bond activation, dismantlement, and isomerization of the carbodiimide substrate.[6]

A detailed theoretical study on the reaction of titanocene complexes with carbodiimides, including BTSC, highlighted the delicate interplay of electronic and steric effects.[10] The investigation revealed that the formation of certain unusual product complexes can be attributed to the biradicaloid nature of key four-membered heterometallacycle intermediates.[6][10]

Reaction with Titanocene Bis(trimethylsilyl)acetylene

The reaction of titanocene bis(trimethylsilyl)acetylene complex (Cp₂Ti(η²-Me₃SiC₂SiMe₃)) with bis(trimethylsilyl)carbodiimide (Me₃SiN=C=NSiMe₃) can be influenced by a metal-assisted migration of the SiMe₃ groups. This suggests a potential equilibrium between the carbodiimide and its cyanamide (B42294) tautomer in the presence of the metal complex, leading to the formation of different products.[6]

Reaction Scheme:

Caption: Metal-assisted tautomerization of BTSC.

Computational Methodologies

The theoretical studies on the reactivity of carbodiimides and related compounds predominantly employ Density Functional Theory (DFT).[11][12][13][14] Common functionals such as B3LYP are often used in conjunction with basis sets like 6-31G(d) or larger for geometry optimization and frequency calculations.[7][11] To account for solvent effects, continuum models like the Polarizable Continuum Model (PCM) are frequently applied.[8] For more accurate energetic predictions, higher-level methods or more advanced functionals may be utilized.[15]

Table 1: Common Computational Methods in Reactivity Studies

| Method | Application | Typical Software |

| Density Functional Theory (DFT) | Geometry optimization, frequency analysis, reaction mechanism investigation.[13] | Gaussian, etc. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic excitation energies and UV-Vis spectra. | Gaussian, etc. |

| Møller-Plesset Perturbation Theory (MP2) | Higher accuracy energy calculations, often for benchmarking DFT results. | Gaussian, etc. |

| Coupled Cluster (CC) | High-accuracy benchmark calculations for small molecules.[15] | Gaussian, etc. |

| Polarizable Continuum Model (PCM) | Simulation of solvent effects on reaction energies and pathways.[8] | Gaussian, etc. |

Experimental Protocols

While this guide focuses on theoretical studies, understanding the experimental context is crucial. Below are generalized protocols for reactions involving silylated compounds, which can be adapted for reactions with bis(trimethylsilyl)carbodiimide.

General Protocol for Silylation Reactions for GC-MS Analysis

This protocol is based on general procedures for the derivatization of analytes for gas chromatography-mass spectrometry (GC-MS) analysis.

-

Sample Preparation: For biological fluids, perform a liquid-liquid or solid-phase extraction to isolate the components of interest. For solid samples like creams or ointments, dissolve a known amount in a suitable organic solvent and centrifuge to remove insoluble materials.

-

Solvent Evaporation: Transfer a precise volume of the extract or supernatant to a clean, dry GC vial and evaporate the solvent to dryness under a stream of nitrogen.

-

Derivatization: Add 50 µL of an anhydrous solvent (e.g., pyridine, acetonitrile). To this, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). Cap the vial tightly and vortex for 30 seconds.

-

Reaction: Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.[16]

-

Analysis: Allow the vial to cool to room temperature before GC-MS analysis.[16]

Workflow for Silylation and GC-MS Analysis:

Caption: Silylation workflow for GC-MS.

Conclusion

Theoretical studies, primarily employing Density Functional Theory, have provided significant insights into the reactivity of bis(trimethylsilyl)carbodiimide. These computational investigations have clarified its structural stability, particularly concerning tautomerization, and have been instrumental in understanding its complex reaction pathways with transition metal complexes. The synergy between theoretical calculations and experimental work continues to be vital for predicting and explaining the chemical behavior of this versatile reagent. For researchers in drug development and organic synthesis, a thorough understanding of the theoretical underpinnings of BTSC's reactivity can guide the design of novel synthetic routes and the development of new chemical entities.

References

- 1. Carbodiimide - Wikipedia [en.wikipedia.org]

- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 3. CAS 1000-70-0: Bis(trimethylsilyl)carbodiimide [cymitquimica.com]

- 4. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational Chemistry – Chemical Biology Core Facility [embl.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Theoretical studies on cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Collection - Reactions of Titanocene Bis(trimethylsilyl)acetylene Complexes with Carbodiimides: An Experimental and Theoretical Study of Complexation versus CâN Bond Activation - Journal of the American Chemical Society - Figshare [figshare.com]

- 11. Theoretical and Experimental Study on Carbodiimide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abechem.com [abechem.com]

- 13. Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Abstract [arxiv.org]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of N-Heterocycles Using Bis(trimethylsilyl)carbodiimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trimethylsilyl)carbodiimide (BTSC) is a versatile and highly reactive reagent in organic synthesis, primarily utilized as a potent dehydrating agent and a precursor for the formation of various nitrogen-containing heterocycles. Its silylated nature enhances its reactivity and solubility in organic solvents, making it a valuable tool in modern synthetic chemistry. These application notes provide detailed protocols and data for the synthesis of key N-heterocycles, including 1,5-disubstituted-1H-tetrazoles and 2,5-disubstituted-1,3,4-oxadiazoles, using BTSC. The methodologies presented are aimed at providing researchers with practical and reproducible procedures for accessing these important structural motifs commonly found in pharmaceuticals and other bioactive molecules.

Key Applications of Bis(trimethylsilyl)carbodiimide in N-Heterocycle Synthesis

Bis(trimethylsilyl)carbodiimide serves as a key reagent in several types of cyclization reactions to form N-heterocycles. Its primary roles include acting as a dehydrating agent to facilitate cyclocondensation and as a reactant in multi-component reactions.

A general workflow for the utilization of Bis(trimethylsilyl)carbodiimide in N-heterocycle synthesis is depicted below.

Caption: General workflow for N-heterocycle synthesis using BTSC.

Synthesis of 1,5-Disubstituted-1H-Tetrazoles